molecular formula C19H19Cl2N3O2S B278465 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide

2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide

Cat. No. B278465
M. Wt: 424.3 g/mol
InChI Key: DZWXFJLWJABUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide is in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has been investigated for its potential use as a diagnostic tool in medical imaging due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth. Inflammation is also believed to be inhibited by 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide through the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has been shown to inhibit the migration and invasion of cancer cells. In animal models, 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has been shown to reduce inflammation and improve immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide in lab experiments is its versatility. 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide can be used in a variety of assays and experiments due to its ability to inhibit multiple pathways. Additionally, 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide in lab experiments is its potential toxicity. 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has been shown to be cytotoxic at high concentrations, and therefore, caution must be taken when using it in experiments.

Future Directions

There are several future directions for the research of 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide. One potential direction is the exploration of its use in combination with other anti-cancer agents. 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has been shown to enhance the activity of other anti-cancer agents, and therefore, it may be useful in combination therapies. Additionally, further investigation into the mechanism of action of 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide may lead to the development of more targeted therapies. Finally, the use of 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide as a diagnostic tool in medical imaging may also be an area of future research.
Conclusion:
In conclusion, 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility, ease of synthesis, and potential therapeutic benefits make it a promising compound for future research. However, caution must be taken when using 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide in experiments due to its potential toxicity. Further investigation into the mechanism of action and potential therapeutic uses of 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide may lead to the development of new and more effective treatments for various diseases.

Synthesis Methods

2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide can be synthesized through a multistep process involving the reaction of 2,3-dichlorobenzoyl chloride with morpholine, followed by the addition of N-(4-aminobenzyl)thiocarbamide. The final product is obtained through purification and isolation steps.

properties

Product Name

2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide

Molecular Formula

C19H19Cl2N3O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2,3-dichloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H19Cl2N3O2S/c20-16-3-1-2-15(17(16)21)18(25)23-19(27)22-14-6-4-13(5-7-14)12-24-8-10-26-11-9-24/h1-7H,8-12H2,(H2,22,23,25,27)

InChI Key

DZWXFJLWJABUHC-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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